Ethyl 2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H19F3N2O4S and its molecular weight is 428.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-inflammatory Potential
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives have been explored for their antimicrobial and anti-inflammatory activities. Notably, some compounds in this class exhibit promising biological activities in these areas (Narayana et al., 2006).
Chemical Reactivity and Synthesis
Research into the reactivity of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines has led to the formation of new compounds, expanding the chemical understanding of these substances (Shipilovskikh et al., 2014).
Antioxidant Activity
Compounds derived from ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been synthesized and screened for their antioxidant activity, highlighting their potential in this field (Aghekyan et al., 2020).
Anti-rheumatic Effects
Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have demonstrated significant anti-rheumatic effects in vivo, indicating their therapeutic potential in this area (Sherif & Hosny, 2014).
Applications in Multicomponent Synthesis
These compounds have been utilized in multicomponent synthesis processes, such as the efficient creation of trifluoromethylated tetrahydrobenzo[g]chromene derivatives (Duan et al., 2013).
Cytotoxic Potential
Novel thiophene and benzothiophene derivatives, including those related to ethyl 2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, have been synthesized and evaluated as anti-cancer agents, showing promising results against various tumor cell lines (Mohareb et al., 2016).
Mechanism of Action
Mode of Action
Once the compound binds to its target, it could inhibit or activate the function of the target, leading to changes in cellular processes. The trifluoromethoxy group, for example, is often used in pharmaceuticals to improve the stability and bioavailability of the drug .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For instance, the presence of the trifluoromethoxy group could affect the compound’s lipophilicity, which in turn could influence its absorption and distribution .
Properties
IUPAC Name |
ethyl 2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4S/c1-2-27-17(25)15-13-5-3-4-6-14(13)29-16(15)24-18(26)23-11-7-9-12(10-8-11)28-19(20,21)22/h7-10H,2-6H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGAAHZRVDVRKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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